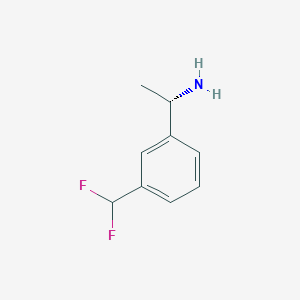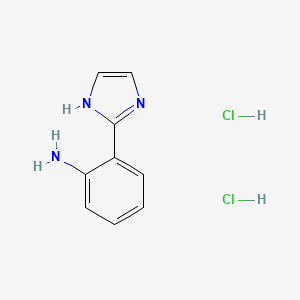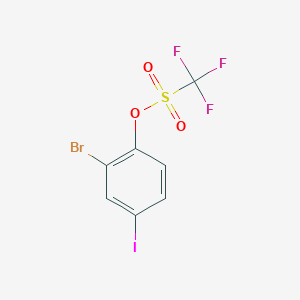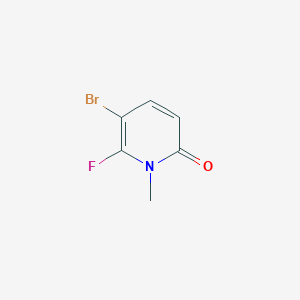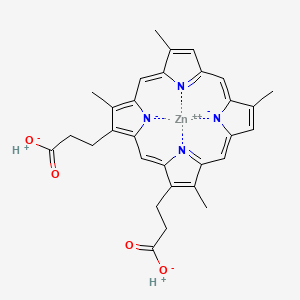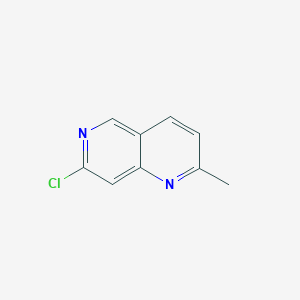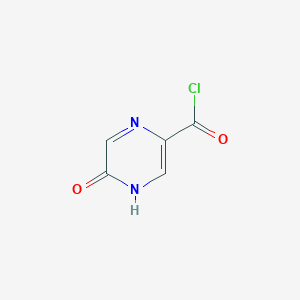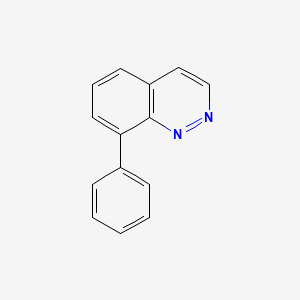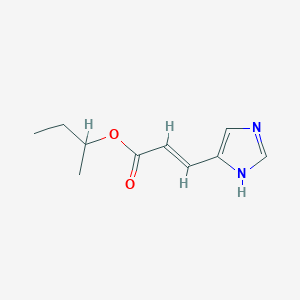
sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate: is an organic compound that features a sec-butyl group attached to an acrylate moiety, which is further substituted with an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate typically involves the esterification of (E)-3-(1H-imidazol-5-yl)acrylic acid with sec-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the imidazole ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism by which sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The acrylate moiety can undergo polymerization, leading to the formation of materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- sec-Butyl (E)-3-(1H-imidazol-4-yl)acrylate
- tert-Butyl (E)-3-(1H-imidazol-5-yl)acrylate
- sec-Butyl (Z)-3-(1H-imidazol-5-yl)acrylate
Uniqueness
sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
butan-2-yl (E)-3-(1H-imidazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C10H14N2O2/c1-3-8(2)14-10(13)5-4-9-6-11-7-12-9/h4-8H,3H2,1-2H3,(H,11,12)/b5-4+ |
InChI-Schlüssel |
YLGINHWFYSJLJY-SNAWJCMRSA-N |
Isomerische SMILES |
CCC(C)OC(=O)/C=C/C1=CN=CN1 |
Kanonische SMILES |
CCC(C)OC(=O)C=CC1=CN=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


